N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide is an organic compound with the molecular formula C19H22N2O It is a hydrazone derivative, characterized by the presence of a hydrazide functional group attached to a phenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-methylacetophenone and 2-phenylacetohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may interact with cellular proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
- N’-[(1E)-1-(4-Methylphenyl)ethylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide is unique due to its specific structural features, such as the butylidene linkage and the presence of both phenyl and methyl groups.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)butylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H22N2O/c1-3-7-18(17-12-10-15(2)11-13-17)20-21-19(22)14-16-8-5-4-6-9-16/h4-6,8-13H,3,7,14H2,1-2H3,(H,21,22)/b20-18+ |
InChI Key |
IWXPKADWNAKFIL-CZIZESTLSA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)C |
Canonical SMILES |
CCCC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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